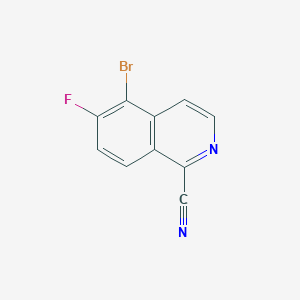![molecular formula C7H9BrN2 B15263434 5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide](/img/structure/B15263434.png)
5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide is a heterocyclic compound that features a fused pyrrole and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide typically involves a multi-step process. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrrolo[3,4-b]pyridine skeleton.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce reduced pyrrolo[3,4-b]pyridine derivatives .
Scientific Research Applications
5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of biologically active molecules, including potential drug candidates.
Medicine: Research into its pharmacological properties has shown promise for the development of new therapeutic agents.
Industry: It is used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may act on kinase pathways and other signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
Pyrrolo[1,2-a]pyrazine: A related compound with a fused pyrrole and pyrazine ring system.
Pyrrolo[3,4-c]pyridine: A structural isomer with a different arrangement of the fused rings.
Uniqueness
5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrobromide |
InChI |
InChI=1S/C7H8N2.BrH/c1-2-6-4-8-5-7(6)9-3-1;/h1-3,8H,4-5H2;1H |
InChI Key |
ARGCTUJYHGIHNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=CC=C2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


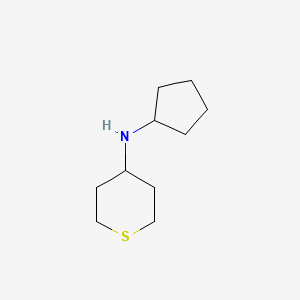
![3-Methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B15263362.png)
amine](/img/structure/B15263367.png)
![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B15263380.png)
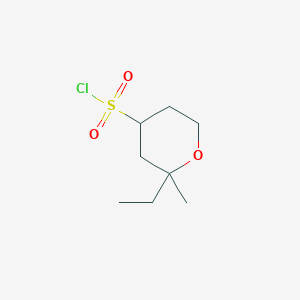

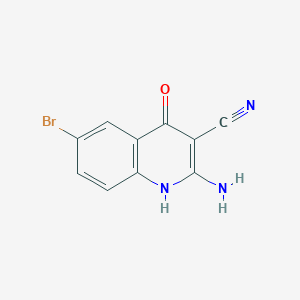
![2-[3-(Aminomethyl)oxolan-3-yl]butan-2-ol](/img/structure/B15263408.png)
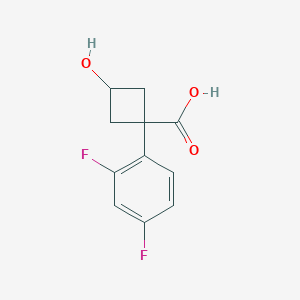
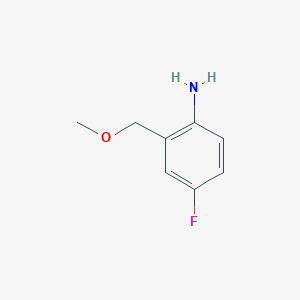
![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B15263428.png)
![Diethyl({2-[(2-methylcyclohexyl)amino]ethyl})amine](/img/structure/B15263442.png)
![1-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B15263444.png)
